molecular formula C3H7NO3 B1315011 DL-Serine-1-13C CAS No. 84344-20-7

DL-Serine-1-13C

Cat. No. B1315011
CAS RN: 84344-20-7
M. Wt: 106.09 g/mol
InChI Key: MTCFGRXMJLQNBG-LBPDFUHNSA-N
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Description

DL-Serine-1-13C is a non-essential amino acid that plays important roles in the synthesis of proteins, neurotransmitters, and other biomolecules. It has a molecular formula of HOCH2CH(NH2)13CO2H and a molecular weight of 106.09 .


Molecular Structure Analysis

The molecular structure of DL-Serine-1-13C is represented by the linear formula HOCH2CH(NH2)13CO2H . The structure can also be viewed as a 2D Mol file or a computed 3D SD file .


Physical And Chemical Properties Analysis

DL-Serine-1-13C is a solid compound with a molecular weight of 106.09 . It has a density of 1.4±0.1 g/cm3 . The boiling point is 394.8±32.0 °C at 760 mmHg . The compound has a molar refractivity of 22.5±0.3 cm3, and a polar surface area of 84 Å2 .

Scientific Research Applications

Transport Mechanisms in Microorganisms

Research by Noens and Lolkema (2014) explored the transport mechanisms of amino acids in Lactococcus lactis, highlighting the roles of SerP1 and SerP2 transporters. SerP1 was found to transport L-serine, L-threonine, and L-cysteine with high affinity, while SerP2 facilitated the transport of DL-alanine, DL-serine, and glycine. This study provides insights into the substrate specificity and physiological roles of these transporters, emphasizing the importance of DL-serine in microbial growth and cell wall biosynthesis (Noens & Lolkema, 2014).

Peptidization Dynamics

Godziek et al. (2016) investigated the dynamics of spontaneous peptidization of L-, D-, and DL-Serine, revealing differences in peptidization yields among the isomers. This study provides valuable information on the behavior of serine enantiomers and their racemate in abiotic solutions, which could be relevant for understanding prebiotic chemistry and the origins of biological homochirality (Godziek et al., 2016).

Crystal Growth and Characterization

Ramachandran and Natarajan (2005) focused on the crystallization of DL-serine in silica gel, characterizing the crystals through various analytical techniques. This research contributes to the understanding of amino acid crystal growth, which is crucial for material science and the development of pharmaceuticals (Ramachandran & Natarajan, 2005).

Cometabolism and Utilization Studies

Studies on Corynebacterium glutamicum by Netzer et al. (2004) demonstrated the cometabolism of L-serine, showing its conversion to pyruvate-derived metabolites. This research sheds light on the metabolic flexibility of microorganisms and the role of L-serine in microbial physiology (Netzer et al., 2004).

Enzymatic Activity and Inhibition

Research on human serine racemase by Dios et al. (2023) introduced a dual-function assay for investigating enzymatic functions and identifying inhibitors. This study is significant for understanding the enzymatic roles of serine racemase in neuronal signaling and cancer, offering potential pathways for therapeutic interventions (Dios et al., 2023).

Isotopic Labeling Techniques

Late-stage deuteration of 13C-enriched amino acids, including serine, was explored by Taglang et al. (2018) to enhance the T1 relaxation time for hyperpolarized 13C MRI. This technique improves the imaging capabilities of amino acids, potentially benefiting medical imaging and diagnostic procedures (Taglang et al., 2018).

Safety And Hazards

DL-Serine-1-13C may cause irritation if inhaled, absorbed through the skin, or ingested . It may cause respiratory tract irritation, skin irritation, and eye irritation . In case of contact, it is recommended to rinse immediately with plenty of water .

properties

IUPAC Name

2-amino-3-hydroxy(113C)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO3/c4-2(1-5)3(6)7/h2,5H,1,4H2,(H,6,7)/i3+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTCFGRXMJLQNBG-LBPDFUHNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C([13C](=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90481021
Record name DL-Serine-1-13C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90481021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

106.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

DL-Serine-1-13C

CAS RN

84344-20-7
Record name DL-Serine-1-13C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90481021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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